molecular formula C10H14BrNO B1268627 1-(5-Bromo-2-methoxyphenyl)-n,n-dimethylmethanamine CAS No. 7078-90-2

1-(5-Bromo-2-methoxyphenyl)-n,n-dimethylmethanamine

Cat. No.: B1268627
CAS No.: 7078-90-2
M. Wt: 244.13 g/mol
InChI Key: LYFFUJLINWPKAX-UHFFFAOYSA-N
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Description

1-(5-Bromo-2-methoxyphenyl)-n,n-dimethylmethanamine is an organic compound characterized by the presence of a bromine atom, a methoxy group, and a dimethylmethanamine moiety attached to a benzene ring

Preparation Methods

The synthesis of 1-(5-Bromo-2-methoxyphenyl)-n,n-dimethylmethanamine typically involves several steps:

Chemical Reactions Analysis

1-(5-Bromo-2-methoxyphenyl)-n,n-dimethylmethanamine undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of 1-(5-Bromo-2-methoxyphenyl)-n,n-dimethylmethanamine involves its interaction with specific molecular targets and pathways:

Biological Activity

1-(5-Bromo-2-methoxyphenyl)-n,n-dimethylmethanamine is an organic compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This compound features a bromo-substituted aromatic system and a methoxy group, which may influence its reactivity and interaction with various biological targets.

  • Chemical Formula : C12H16BrN
  • Molecular Weight : Approximately 244.13 g/mol
  • Structural Features :
    • Bromine atom at the 5-position of the phenyl ring.
    • Methoxy group at the 2-position, enhancing solubility and potential interactions with biological systems.

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit significant biological activities, particularly in pharmacological contexts. The compound is primarily studied for its antimicrobial and anticancer properties, with ongoing investigations into its mechanisms of action and therapeutic potential.

Antimicrobial Activity

Preliminary studies suggest that the compound may possess antimicrobial properties, although specific data on its efficacy against various pathogens remains limited. The presence of halogen (bromine) and methoxy groups is known to enhance the biological activity of similar compounds by improving their binding affinity to microbial targets.

Anticancer Potential

The anticancer potential of this compound is being explored, particularly in relation to its ability to affect cell cycle regulation and apoptosis. Compounds with similar structures have been shown to inhibit microtubule formation, which is crucial for mitosis and cellular transport processes .

The exact mechanism of action for this compound is not yet fully elucidated; however, it is hypothesized to interact with specific molecular targets involved in cell signaling pathways. This interaction may lead to alterations in cell cycle progression and induction of apoptosis in cancer cells .

Case Studies and Experimental Data

Several studies have investigated the biological activity of structurally related compounds, providing insights into potential effects:

Study Findings
Study on Microtubule InhibitionSimilar compounds inhibited microtubule formation, leading to increased apoptosis in cancer cell lines .
Antimicrobial TestingCompounds with bromo and methoxy substitutions showed enhanced antimicrobial activity against various bacterial strains.
Apoptotic PathwaysInduction of reactive oxygen species (ROS) was observed following treatment with related compounds, suggesting a mitochondrial pathway for apoptosis .

Properties

IUPAC Name

1-(5-bromo-2-methoxyphenyl)-N,N-dimethylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14BrNO/c1-12(2)7-8-6-9(11)4-5-10(8)13-3/h4-6H,7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYFFUJLINWPKAX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC1=C(C=CC(=C1)Br)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30358223
Record name 1-(5-Bromo-2-methoxyphenyl)-N,N-dimethylmethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30358223
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7078-90-2
Record name 1-(5-Bromo-2-methoxyphenyl)-N,N-dimethylmethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30358223
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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